![molecular formula C11H7N4NaO2 B2741700 Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate CAS No. 1706445-32-0](/img/structure/B2741700.png)

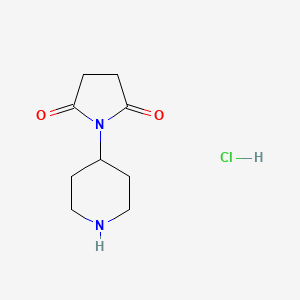

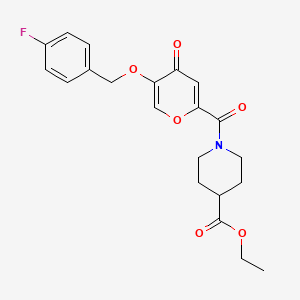

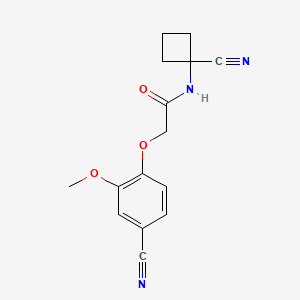

Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

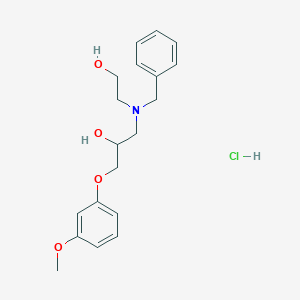

Imidazo[1,2-b]pyrazole derivatives are a class of compounds that contain a five-membered heterocyclic moiety . They have been reported to exhibit various biological activities such as antibacterial, anti-Alzheimer, analgesic, antitubercular, anti-inflammatory, anticancer, anticonvulsant, and antiviral activities .

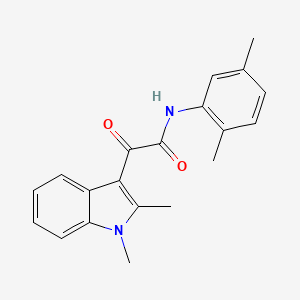

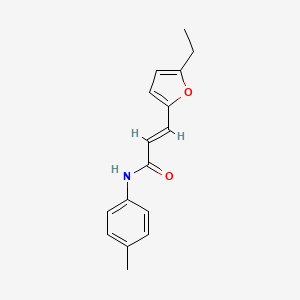

Synthesis Analysis

Imidazo[1,2-b]pyrazole derivatives can be synthesized through various methods . For instance, one method involves a three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile .Molecular Structure Analysis

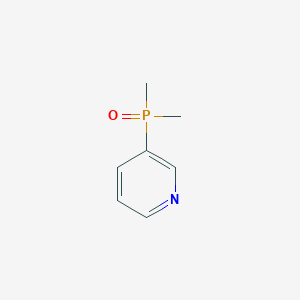

The molecular structure of imidazo[1,2-b]pyrazole derivatives can be characterized using various techniques such as 1H NMR, 13C NMR, HRMS, and single crystal-XRD .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyrazole derivatives can be analyzed using various techniques such as UV-Vis (diffuse reflectance), infrared, extended X-ray absorption fine structure (EXAFS), and Mössbauer spectroscopy .Scientific Research Applications

Anticancer Research

Imidazole derivatives, like the compound , have been extensively studied for their potential in anticancer therapy. The presence of the imidazole ring is a common feature in many pharmacologically active molecules that exhibit anticancer properties . Research has shown that certain imidazole-containing compounds can inhibit the PI3K signaling pathway, which is often associated with tumorigenesis and cancer progression . This makes the compound a candidate for further exploration in the development of new anticancer agents.

Antimicrobial and Antibacterial Applications

The structural motif of imidazole is known to impart significant antimicrobial and antibacterial properties to compounds. Derivatives of imidazole have been synthesized and evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis . This suggests potential applications of AKOS024458828 in developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Antifungal and Antiviral Uses

Imidazole-containing compounds have also shown promise in antifungal and antiviral applications. Their mechanism often involves disrupting the synthesis of ergosterol, an essential component of fungal cell membranes, or inhibiting viral replication enzymes . The compound’s potential in this field could lead to the development of new treatments for fungal infections and viral diseases.

Anti-inflammatory and Analgesic Effects

The compound’s imidazole core is associated with anti-inflammatory and analgesic effects. Imidazole derivatives can modulate the body’s inflammatory response and are being researched for their potential to treat chronic inflammatory diseases . Additionally, they may serve as a basis for creating new pain-relief medications.

Neuroprotective Properties

Research into imidazole derivatives has indicated potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. These compounds may protect nerve cells from damage and improve cognitive functions, making them a subject of interest in neuroscience research .

Gastrointestinal Therapeutics

Compounds with an imidazole ring, such as AKOS024458828, have been used in the treatment of gastrointestinal disorders. They can act as proton pump inhibitors or histamine H2-receptor antagonists, providing relief from conditions like acid reflux and peptic ulcers .

Cardiovascular Applications

Imidazole derivatives have been explored for their cardiovascular applications, particularly in the treatment of hypertension and heart failure. They can act on various pathways to improve heart function and blood flow .

Agricultural Chemicals

The structural versatility of imidazole compounds allows them to be used in agricultural chemicals, such as fungicides and herbicides. Their ability to interfere with the growth of unwanted plants and fungi makes them valuable in crop protection strategies .

Mechanism of Action

Future Directions

The development of new potent inhibitors for α-glucosidase is an attractive topic for medicinal chemists . Therefore, the synthesis and study of new imidazo[1,2-b]pyrazole derivatives, including “Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate”, could be a promising area of future research.

properties

IUPAC Name |

sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2.Na/c16-11(17)8-3-1-2-7(13-8)9-6-15-10(14-9)4-5-12-15;/h1-6,12H,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOAHXXVCTYBKY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)[O-])C2=CN3C(=N2)C=CN3.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2741617.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2741618.png)

![6-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2741621.png)

![2-Chloro-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]propanamide](/img/structure/B2741625.png)

![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)

![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)